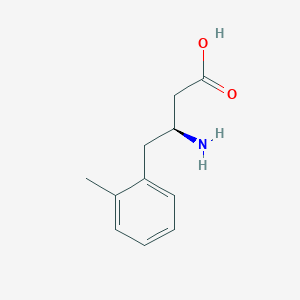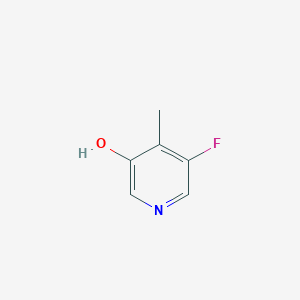![molecular formula C7H10O3 B11926702 2-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B11926702.png)
2-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1R,5R)-3-oxabicyclo[310]hexan-6-yl]acetic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid typically involves the formation of the bicyclic core followed by functionalization to introduce the acetic acid moiety. One common method involves the cyclization of suitable precursors under specific conditions to form the bicyclic structure, followed by oxidation or other functional group transformations to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with others under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
2-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors in the body .
Comparison with Similar Compounds
Similar Compounds
3-Oxabicyclo[3.1.0]hexane-2,4-dione: Another bicyclic compound with similar structural features.
(1R,5S)-1-(m-Tolyl)-3-oxabicyclo[3.1.0]hexan-2-one: Shares the bicyclic core but differs in functional groups.
Uniqueness
2-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid is unique due to its specific functionalization and potential applications in various fields. Its distinct structure allows for unique interactions with biological targets, setting it apart from other similar compounds.
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid |
InChI |
InChI=1S/C7H10O3/c8-7(9)1-4-5-2-10-3-6(4)5/h4-6H,1-3H2,(H,8,9)/t5-,6-/m1/s1 |
InChI Key |
UYSCSVKDPCUZBY-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H](C2CC(=O)O)CO1 |
Canonical SMILES |
C1C2C(C2CC(=O)O)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B11926620.png)






![(2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide](/img/structure/B11926663.png)
![(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B11926664.png)
![2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]](/img/structure/B11926666.png)
![[1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate](/img/structure/B11926673.png)


![5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride](/img/structure/B11926713.png)
